molecular formula C15H12O2 B12557578 Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- CAS No. 192047-38-4

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-

Cat. No.: B12557578
CAS No.: 192047-38-4
M. Wt: 224.25 g/mol
InChI Key: UQGMJZQVDNZRKT-CABCVRRESA-N
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Description

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is a chemical compound characterized by the presence of a methanone group attached to a phenyl ring and a 3-phenyloxiranyl group. This compound is notable for its stereochemistry, with the (2R,3S) configuration indicating the specific spatial arrangement of its atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- typically involves the reaction of chalcone derivatives with oxidizing agents to form the oxirane ring. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under controlled temperature conditions . The reaction is carried out in an inert solvent such as dichloromethane to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in diols. Substitution reactions produce a variety of substituted phenylmethanone derivatives.

Scientific Research Applications

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in both synthetic chemistry and biological studies to modify target molecules and study their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- is unique due to its specific stereochemistry and the presence of both a methanone and an oxirane ring. This combination of features makes it particularly useful in stereoselective synthesis and as a reactive intermediate in various chemical reactions.

Biological Activity

Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- (CAS Number: 7570-86-7) is an organic compound with significant biological activity. Its structure consists of a phenyl group attached to a chiral epoxide, which contributes to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic applications.

  • Molecular Formula : C15H12O2
  • Molar Mass : 224.26 g/mol
  • Density : 1.209 g/cm³
  • Melting Point : 86-89 °C
  • Boiling Point : 374.1 °C

Biological Activity Overview

Methanone derivatives have been investigated for various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structure of methanone allows it to interact with biological targets effectively.

1. Antitumor Activity

Research indicates that compounds similar to methanone exhibit promising antitumor effects. For instance, studies on structurally related isoflavones have shown low micromolar GI50 values against human breast cancer cell lines (MDA-MB-468 and MCF-7), indicating significant growth inhibition . The mechanism involves the induction of cytochrome P450 enzymes, which enhance the bioactivation of these compounds.

2. Anti-inflammatory Effects

Methanone has demonstrated anti-inflammatory properties in various studies. In a specific investigation, trans-1,3-diphenyl-2,3-epoxypropane-1-one showed suppression of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages . This suggests that methanone can modulate inflammatory responses potentially through inhibition of pro-inflammatory cytokines.

3. Antimicrobial Activity

Preliminary studies suggest that methanone derivatives possess antimicrobial properties against certain bacterial strains. The epoxide functional group may play a crucial role in disrupting microbial cell membranes or interfering with metabolic pathways.

Toxicological Profile

While exploring the biological activity of methanone, it is essential to consider its toxicity profile:

  • Skin Sensitization : Methanone has been associated with skin sensitization and irritation in human studies. It has been classified as a moderate to strong skin sensitizer based on local lymph node assays (LLNA) .
  • Acute Toxicity : The acute toxicity levels indicate that high doses can lead to significant health risks. For example, related compounds have shown LD50 values ranging from 620 mg/kg to 2200 mg/kg in animal models .

Case Studies

Several case studies highlight the biological effects of methanone and its derivatives:

  • Antitumor Efficacy in Breast Cancer Models :
    • A study reported that certain methanone derivatives exhibited enhanced cytotoxicity when combined with CYP1A1 inducers in MDA-MB-468 cells, suggesting potential for combination therapies .
  • Inflammation Modulation :
    • In vitro studies demonstrated that methanone could significantly reduce nitric oxide production in macrophages stimulated by LPS, indicating its potential use as an anti-inflammatory agent .

Properties

CAS No.

192047-38-4

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

phenyl-[(2R,3R)-3-phenyloxiran-2-yl]methanone

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15+/m1/s1

InChI Key

UQGMJZQVDNZRKT-CABCVRRESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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